4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoyl chloride with N,N-dimethylsulfamide under basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a different position of the thiophene ring.
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in biological systems. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(2)24(20,21)14-6-4-12(5-7-14)16(19)17-10-15(22-3)13-8-9-23-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMMTQQIXRQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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